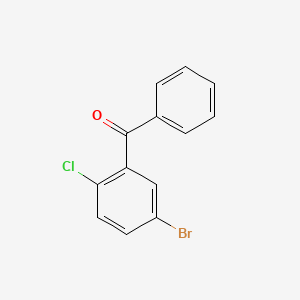![molecular formula C16H14N6O2S B11710250 N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11710250.png)
N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group, a tetrazolyl group, and an acetohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide under reflux conditions in ethanol. The reaction is catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the Schiff base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors
Wirkmechanismus
The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The tetrazolyl group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide is unique due to the presence of the tetrazolyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable candidate for drug development and other applications .
Eigenschaften
Molekularformel |
C16H14N6O2S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H14N6O2S/c23-14-8-6-12(7-9-14)10-17-18-15(24)11-25-16-19-20-21-22(16)13-4-2-1-3-5-13/h1-10,23H,11H2,(H,18,24)/b17-10+ |
InChI-Schlüssel |
QWLIWINPDSVTFQ-LICLKQGHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N/N=C/C3=CC=C(C=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NN=CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11710171.png)
![Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)

![2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol](/img/structure/B11710195.png)
![N'-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-N,N-dimethylurea](/img/structure/B11710197.png)
![N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)
![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)


![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B11710220.png)
![N-(1-{[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamothioyl]amino}-2,2,2-trichloroethyl)furan-2-carboxamide](/img/structure/B11710225.png)
![5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11710228.png)
![Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate](/img/structure/B11710239.png)
